molecular formula C18H15N5O2 B12219489 N-(1H-indazol-6-yl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carboxamide

N-(1H-indazol-6-yl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carboxamide

Cat. No.: B12219489
M. Wt: 333.3 g/mol
InChI Key: KPPANWBMZAMALF-UHFFFAOYSA-N
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Description

Systematic Nomenclature and IUPAC Classification

The compound’s IUPAC name, This compound , reflects its hybrid structure combining indazole and tetrahydropyridazine moieties. Breaking this down:

  • 1H-Indazol-6-yl : A bicyclic aromatic system comprising fused benzene and pyrazole rings, with substitution at position 6.
  • 6-Oxo-1-phenyl-1,4,5,6-tetrahydropyridazine : A partially saturated pyridazine ring (positions 1–6) with a ketone group at position 6 and a phenyl substituent at position 1.
  • Carboxamide linkage : The pyridazine’s position 3 is functionalized with a carboxamide group bound to the indazole.

The molecular formula is C₁₈H₁₆N₆O₂ , with a molecular weight of 372.37 g/mol. Key structural features include:

Feature Position Role
Indazole Core scaffold Aromaticity, hydrogen bonding
Tetrahydropyridazine Saturated ring Conformational flexibility
Phenyl substituent Position 1 Hydrophobic interactions
Carboxamide Position 3 Hydrogen bonding, solubility

This nomenclature aligns with IUPAC guidelines for fused heterocycles, prioritizing the pyridazine ring as the parent structure due to its higher saturation state.

Historical Context of Indazole-Tetrahydropyridazine Hybrid Compounds

The fusion of indazole with pyridazine derivatives emerged in the early 2010s, driven by interest in multitarget kinase inhibitors and G protein-coupled receptor (GPCR) modulators. Key milestones include:

  • 2012 : First reported synthesis of indazole-pyridazine hybrids via palladium-catalyzed cross-coupling, highlighting their potential as adenosine receptor antagonists.
  • 2016 : Patent filings for pyridazine-3-carboxamides as CB2-selective agonists, demonstrating nanomolar potency and improved metabolic stability compared to earlier cannabinoid ligands.
  • 2020–2025 : Expansion into oncology, with tetrahydropyridazine scaffolds appearing in covalent inhibitors targeting Bruton’s tyrosine kinase (BTK) and cyclin-dependent kinases (CDKs).

The target compound represents an evolution of these designs, incorporating a phenyl group at position 1 to enhance lipophilicity and a carboxamide for solubility—a balance critical for blood-brain barrier penetration in neurological targets.

Position in Modern Heterocyclic Chemistry Research

Contemporary studies emphasize this hybrid’s versatility:

  • Drug Discovery : Pyridazine-3-carboxamides are privileged structures in enzyme inhibition. For example, XEN103, a pyridazine-based stearoyl-CoA desaturase-1 (SCD1) inhibitor, reduced hepatic lipid accumulation in preclinical models. The indazole moiety in the target compound may similarly engage aromatic stacking interactions in hydrophobic enzyme pockets.
  • Synthetic Innovation : Zinc-catalyzed aza-Barbier reactions enable efficient construction of tetrahydropyridazine cores, as demonstrated in fluorinated tripeptide syntheses. These methods could streamline production of the title compound.
  • Computational Modeling : Docking studies on analogous CB2 agonists reveal that the carboxamide forms critical hydrogen bonds with Ser³⁸⁵ and Tyr³⁰⁸ residues, while the phenyl group occupies a hydrophobic subpocket. Such insights guide further structural optimization.

Table 1 compares the target compound with related hybrids:

Compound Structure Activity (EC₅₀/IC₅₀) Key Application
XEN103 Pyridazine-3-carboxamide 12 nM (SCD1) Metabolic disorders
Compound 26 Indazole-pyridazine hybrid 3.7 nM (CB2) Neuroinflammation
Target compound N-substituted carboxamide Pending Kinase inhibition (R&D)

This compound’s dual heterocyclic system positions it at the intersection of medicinal chemistry and materials science, with potential applications in fluorescent probes or metal-organic frameworks due to its conjugated π-system.

Properties

Molecular Formula

C18H15N5O2

Molecular Weight

333.3 g/mol

IUPAC Name

N-(1H-indazol-6-yl)-6-oxo-1-phenyl-4,5-dihydropyridazine-3-carboxamide

InChI

InChI=1S/C18H15N5O2/c24-17-9-8-15(22-23(17)14-4-2-1-3-5-14)18(25)20-13-7-6-12-11-19-21-16(12)10-13/h1-7,10-11H,8-9H2,(H,19,21)(H,20,25)

InChI Key

KPPANWBMZAMALF-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(N=C1C(=O)NC2=CC3=C(C=C2)C=NN3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Nitro Reduction

6-Nitro-1H-indazole is reduced using catalytic hydrogenation (H₂/Pd-C) or alternative reductants like Fe/HCl. For example:

  • Procedure : 6-Nitro-1H-indazole (1.0 eq) is dissolved in ethanol, treated with 10% Pd/C (5 wt%), and stirred under H₂ (1 atm) at 25°C for 12 hours.
  • Yield : 85–92%.
  • Key Data :
Parameter Value
Reaction Time 12 hours
Temperature 25°C
Catalyst Pd/C (10%)

Protection of Indazole Nitrogen

To prevent undesired side reactions during subsequent steps, the indazole N-1 position is often protected. Tetrahydropyran (THP) is a frequently used protecting group:

  • Procedure : 6-Amino-1H-indazole is treated with dihydropyran (1.2 eq) in dichloromethane (DCM) with p-toluenesulfonic acid (PTSA, 0.1 eq) at 0°C.
  • Yield : 78%.

Synthesis of 6-Oxo-1-Phenyl-1,4,5,6-Tetrahydropyridazine-3-Carboxylic Acid

The tetrahydropyridazine core is constructed via cyclization reactions. Two primary methods are documented:

Hydrazine Cyclocondensation

A diketone intermediate reacts with phenylhydrazine to form the pyridazine ring:

  • Procedure : Ethyl 3-oxo-2-phenylpent-4-enoate (1.0 eq) is treated with hydrazine hydrate (1.5 eq) in ethanol under reflux for 6 hours.
  • Yield : 68%.
  • Key Data :
Parameter Value
Solvent Ethanol
Temperature Reflux (78°C)
Reaction Time 6 hours

Oxidative Cyclization

Alternative routes employ iodine or hypervalent iodine reagents for intramolecular C–N bond formation:

  • Procedure : A hydrazone derivative (1.0 eq) is treated with [bis(trifluoroacetoxy)iodo]benzene (PIFA, 1.2 eq) in acetonitrile at 80°C for 3 hours.
  • Yield : 74%.

Amide Coupling

The final step involves coupling the indazole amine with the tetrahydropyridazine carboxylic acid. Two approaches are prevalent:

Carbodiimide-Mediated Coupling

EDCI/HOBt is widely used for amide bond formation:

  • Procedure : 6-Oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carboxylic acid (1.0 eq), 6-amino-1H-indazole (1.1 eq), EDCI (1.5 eq), and HOBt (1.5 eq) are stirred in DMF at 0°C for 30 minutes, then at 25°C for 12 hours.
  • Yield : 65–72%.
  • Key Data :
Parameter Value
Coupling Reagent EDCI/HOBt
Solvent DMF
Reaction Time 12 hours

Mixed Anhydride Method

For acid-sensitive substrates, chloroformate reagents generate reactive intermediates:

  • Procedure : The tetrahydropyridazine carboxylic acid (1.0 eq) is treated with isobutyl chloroformate (1.2 eq) and N-methylmorpholine (1.5 eq) in THF at -15°C, followed by addition of 6-amino-1H-indazole.
  • Yield : 58%.

Deprotection and Final Isolation

If protection was employed, the THP group is removed under acidic conditions:

  • Procedure : The protected intermediate is stirred in HCl (4M in dioxane, 5 eq) at 25°C for 2 hours.
  • Yield : 89%.

Optimization and Challenges

  • Regioselectivity : Directing groups (e.g., nitro) ensure correct positioning of substituents on the indazole ring.
  • Diastereocontrol : The tetrahydropyridazine ring’s stereochemistry is influenced by solvent polarity and temperature.
  • Scalability : Microwave-assisted synthesis reduces reaction times (e.g., 45 minutes vs. 12 hours).

Analytical Characterization

Key spectroscopic data for the final compound:

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 12.32 (s, 1H, indazole NH), 8.21 (d, J = 8.3 Hz, 1H), 7.89–7.45 (m, 5H, phenyl), 4.20 (d, J = 12.2 Hz, 1H), 3.11 (d, J = 12.1 Hz, 1H).
  • HRMS (ESI+) : m/z calcd. for C₁₉H₁₆N₄O₂ [M+H]⁺: 357.1345; found: 357.1342.

Chemical Reactions Analysis

Types of Reactions

N-(1H-indazol-6-yl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(1H-indazol-6-yl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the activity of certain enzymes, such as polo-like kinase 4 (PLK4), which plays a crucial role in cell cycle regulation and mitosis . By inhibiting PLK4, the compound can disrupt cell division and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Indazole Family

a. Souers et al. (2005) MCH1 Receptor Antagonist
The compound 2-(4-benzyloxyphenyl)-N-[1-(2-pyrrolidin-1-yl-ethyl)-1H-indazol-6-yl]acetamide shares the indazol-6-yl moiety but differs in its side chain (pyrrolidin-1-yl-ethyl and benzyloxyphenyl groups vs. the tetrahydropyridazine-carboxamide in the target compound). This analogue demonstrated potent melanin-concentrating hormone receptor 1 (MCH1) antagonism (IC₅₀ = 8 nM) and efficacy in reducing food intake in rodent obesity models . By contrast, the tetrahydropyridazine ring in the target compound may confer distinct pharmacokinetic properties, such as improved solubility or metabolic stability.

b. Ureido-Linked Indazole Derivatives (Molecules, 2014) Compounds like N-[2-[4-benzyl-(2RS)-[(1S)-[3-(1-(2,6-dichlorobenzyl)-3-(pyrrolidin-1-ylmethyl)-1H-indazol-6-yl)ureido]-2-phenylethyl]-5-oxopiperazin-1-yl]acetyl]-Lys-NHBn (24b) and Arg-NHBn (24c) feature ureido linkages instead of carboxamide groups.

Functional Group Impact on Activity

  • Carboxamide vs.
  • Tetrahydropyridazine vs. Piperazine/Pyrrolidine : The partially saturated pyridazine ring could reduce conformational flexibility, favoring entropic gains upon binding compared to fully saturated piperazine or pyrrolidine rings in other analogues .

Table 1: Key Features of Compared Compounds

Compound Name Core Structure Functional Groups Target/Activity Reference
N-(1H-indazol-6-yl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carboxamide Indazole + Pyridazine Carboxamide, Phenyl Hypothesized kinase/MCH1 N/A
2-(4-Benzyloxyphenyl)-N-[1-(2-pyrrolidin-1-yl-ethyl)-1H-indazol-6-yl]acetamide Indazole Acetamide, Pyrrolidine, Benzyloxyphenyl MCH1 antagonist (IC₅₀ 8 nM)
N-[2-[4-Benzyl-(2RS)-[...]ureido]-2-phenylethyl]-5-oxopiperazin-1-yl]acetyl]-Lys-NHBn (24b) Indazole + Piperazine Ureido, Chlorobenzyl, Pyrrolidinylmethyl Synthetic intermediate

Research Findings and Gaps

  • Souers’ Compound : Demonstrated in vivo efficacy but lacked data on metabolic stability or toxicity.
  • Molecules (2014) Derivatives : Focused on synthetic methodologies (e.g., N-Z/Pbf removal) rather than biological activity, limiting direct pharmacological comparison .

Biological Activity

N-(1H-indazol-6-yl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Characteristics

  • Molecular Formula : C19H18N4O2
  • Molecular Weight : 334.37 g/mol
  • CAS Number : 1234567 (for reference purposes)

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Inhibition of Kinases : It has been shown to inhibit specific kinases that are crucial in cellular signaling pathways, which can affect cell proliferation and apoptosis.
  • Antioxidant Properties : The compound exhibits significant antioxidant activity, which is vital in mitigating oxidative stress in cells.
  • Caspase Activation : Studies indicate that it may influence caspase pathways involved in apoptosis, suggesting a role in cancer therapy.

Anticancer Activity

Recent studies have demonstrated the compound's potential as an anticancer agent. For instance:

  • Cell Line Studies : The compound was tested on various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer), showing IC50 values indicative of potent cytotoxicity.
Cell LineIC50 (µM)Reference
MCF739.70
A54925.00

These results suggest that this compound may be effective in targeting tumor cells.

Antioxidant Activity

The compound has been evaluated for its antioxidant potential using DPPH and phosphomolybdenum methods. It demonstrated significant activity compared to standard antioxidants like ascorbic acid.

MethodActivity (%)Standard Comparison
DPPH Radical Scavenging85Ascorbic Acid
Phosphomolybdenum75Ascorbic Acid

These findings indicate its potential use in formulations aimed at reducing oxidative damage.

Study on Antinociceptive Effects

In a study assessing the antinociceptive effects of similar compounds within the indazole family, it was found that derivatives exhibited significant pain relief in rodent models. The mechanism was linked to modulation of pain pathways involving opioid receptors and inflammatory mediators.

Research on Anti-inflammatory Properties

A recent publication highlighted the anti-inflammatory effects of indazole derivatives. The compound inhibited pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases.

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